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Introduction

RTI-336, also known as RTI-4229-336 or LS-193,309, is a potent and selective dopamine
reuptake inhibitor (DRI) that was developed by the Research Triangle Institute (RTI
International).[1][2] As a phenyltropane derivative, RTI-336 was designed to be a potential
pharmacotherapy for cocaine addiction.[3][4][5][6] The primary hypothesis behind its
development is that a long-acting DRI with a slow onset of action could serve as an agonist
therapy, similar to methadone for heroin addiction. Such a compound would be expected to
occupy the dopamine transporter (DAT), thereby reducing cocaine self-administration and
craving, while having a lower abuse potential than cocaine itself.[3][4][5][6] Preclinical studies
have shown that RTI-336 exhibits these desired characteristics, including high affinity and
selectivity for the DAT, a slower onset and longer duration of action compared to cocaine, and
lower reinforcing strength in nonhuman primates.[1][2][3][5][7] These promising preclinical
findings led to its advancement into Phase 1 clinical trials.[1]

Chemical Synthesis

While a detailed step-by-step synthesis of RTI-336 ((-)-23-(3-(4-methylphenyl)isoxazol-5-yl)-3[3-
(4-chlorophenyltropane) is not readily available in the public domain, the synthesis of related
phenyltropane analogs has been described. The general approach for this class of compounds
often begins with cocaine or its derivatives. For instance, the synthesis of a related compound,
RTI-126, starts from cocaine, with an initial intermediate being anhydroecgonine methyl ester.
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[8] The synthesis of 33-(substituted phenyl)-2[3-(3'-substituted isoxazol-5-yl)tropanes has also
been reported in the scientific literature, providing a likely basis for the synthesis of RTI-336.[9]

Pharmacological Profile

RTI-336 is characterized by its high affinity and selectivity for the dopamine transporter over the
serotonin (SERT) and norepinephrine (NET) transporters.

In Vitro Binding Affinities

The binding affinities of RTI-336 and related compounds for the three main monoamine
transporters were determined using radioligand binding assays. The data demonstrates the
high selectivity of RTI-336 for the dopamine transporter.

[3H]Nis [BH]Par  Selectiv  Selectiv

[BH]CFT . . . . . .
Compo oxetine oxetine ity Ratio ity Ratio
X R (DAT) Ki
und ("M) (NET) Ki  (SERT) (NET/D (SERTID
n
(nM) Ki (nM) AT) AT)
Cocaine — — 89.1 3298 1045 37.01 11.79
RTI-336 Cl p-tolyl 4.09 1714 5741 419.1 1404
RTI-177 Cl phenyl 1.28 504 2420 393.8 1891
RTI-176 Me phenyl 1.58 398 5110 251.9 3234
RTI-354 Me ethyl 1.62 299 6400 184.6 3951
RTI-386 Me p-anisyl 3.93 756 4027 192.4 1025
Data
sourced
from
Wikipedi
a, citing
Carroll, F.
et al.
(2004).[2]
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Mechanism of Action: Dopamine Transporter
Inhibition

RTI-336 exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of
dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in

the extracellular concentration of dopamine, thereby enhancing dopaminergic

neurotransmission.
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Mechanism of Action of RTI-336.

Preclinical Studies

The preclinical development of RTI-336 has heavily relied on studies in nonhuman primates to
assess its potential as a treatment for cocaine addiction. These studies have focused on its
reinforcing effects, its ability to reduce cocaine self-administration, and its impact on motor

activity and sleep.

Self-Administration Studies in Rhesus Monkeys

To evaluate the abuse potential and efficacy of RTI-336, self-administration studies were

conducted in rhesus monkeys with a history of cocaine self-administration.
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e Subjects: Adult rhesus monkeys (Macaca mulatta) were used in these studies.[1][5][7]

» Surgical Implantation of Intravenous Catheters: Monkeys were surgically implanted with
chronic indwelling venous catheters in the jugular or femoral vein under aseptic conditions.
[10] The catheters were passed subcutaneously to the mid-scapular region and attached to a
tether system that allowed for drug infusion during experimental sessions.

o Self-Administration Procedure: Monkeys were trained to self-administer cocaine under
various schedules of reinforcement. To compare the reinforcing strength of RTI-336 to
cocaine, a progressive-ratio (PR) schedule was often employed.[7] Under a PR schedule,
the number of responses required to receive a single infusion of the drug systematically
increases throughout the session. The "breakpoint,” or the highest ratio completed, serves
as a measure of the reinforcing efficacy of the drug.

o Data Analysis: The number of injections per session and the breakpoint were the primary
dependent variables. Statistical analyses, such as analysis of variance (ANOVA), were used
to compare the effects of different doses of RTI-336 and cocaine.[5]

Studies using a progressive-ratio schedule demonstrated that while RTI-336 does function as a
reinforcer, it has a lower reinforcing strength compared to cocaine.[7] Monkeys would not work
as hard (i.e., had lower breakpoints) for RTI-336 infusions as they would for cocaine.
Furthermore, pretreatment with RTI-336 was shown to reduce the self-administration of
cocaine.[5]
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Workflow for Nonhuman Primate Self-Administration Studies.

Locomotor Activity and Sleep Studies
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The stimulant effects of DAT inhibitors have the potential to disrupt normal motor behavior and

sleep patterns. Therefore, the effects of chronic RTI-336 administration on these parameters

were investigated in rhesus monkeys.

o Subjects: Adult male rhesus monkeys (Macaca mulatta) were used in the study.[1][3]

e Drug Administration: RTI-336 (1 mg/kg/day) or saline was administered intramuscularly for

21 consecutive days.[3]

e Monitoring: Locomotor activity and sleep-like behavior were quantified using collar-mounted

Actiwatch activity monitors.[1][3] Data was collected continuously for a 4-day baseline period

followed by the 21-day treatment period.

o Data Analysis: Activity counts were summed into hourly bins. Sleep parameters such as

sleep efficiency, sleep latency, and fragmentation index were calculated from the activity

data. Statistical comparisons were made between the saline and RTI-336 treatment periods.

[1]3]

Chronic administration of RTI-336 produced a significant increase in locomotor activity,

particularly towards the end of the daytime period.[1][3] This was accompanied by disruptions

in sleep patterns, including decreased sleep efficiency and increased sleep latency and

fragmentation.[1][3] However, these effects were described as mild, and the drug was well-

tolerated with no adverse hormonal changes observed.[1][2]

Parameter Effect of Chronic RTI-336 Administration
Locomotor Activity Significant increase in the evening

Sleep Efficiency Decreased

Sleep Latency Increased

Sleep Fragmentation Increased

Prolactin Levels No change

Cortisol Levels No change

Data sourced from Czoty et al. (2011).[1][3]
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In Vivo Microdialysis

While specific microdialysis studies focusing solely on RTI-336 are not detailed in the provided
search results, the general methodology for assessing dopamine levels in the primate brain
following the administration of DAT inhibitors is well-established.

o Subjects: Awake squirrel monkeys or other nonhuman primates are typically used.

o Surgical Procedure: Guide cannulae are stereotaxically implanted into a target brain region,
such as the caudate nucleus or nucleus accumbens.

o Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the
guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
Dialysate samples are collected at regular intervals.

o Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate
is quantified using high-performance liquid chromatography with electrochemical detection
(HPLC-ECD).[10][11][12]

o HPLC System: An isocratic HPLC system with a C18 reverse-phase column is commonly
used.[10][11]

o Mobile Phase: A buffered agueous solution containing an organic modifier (e.g., methanol
or acetonitrile) and an ion-pairing agent.

o Electrochemical Detector: A glassy carbon working electrode is used to detect the
oxidation of dopamine.[12]

o Data Analysis: Changes in extracellular dopamine concentrations are expressed as a
percentage of the baseline levels.

Clinical Development

Based on its promising preclinical profile, RTI-336 advanced to a Phase 1 clinical trial to assess
its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trial
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A single-center, randomized, double-blind, placebo-controlled, escalating single-dose study
was conducted in healthy male participants.

o Participants: 22 healthy male volunteers were enrolled.

e Dosage: Single oral doses of RTI-336 (0.3, 1, 3, 6, 12, and 20 mg) or placebo were
administered.

o Assessments: Safety and tolerability were assessed through physical examinations, vital
signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters
were determined from plasma and urine samples.

RTI-336 was well-absorbed after oral administration, with a relatively slow attainment of
maximum plasma concentrations. The drug exhibited linear pharmacokinetics over the dose
range studied.

Parameter Value

Time to Peak Plasma Concentration (Tmax) ~4 hours

Plasma Half-life (t%%) ~17-18 hours (for 6-20 mg doses)
Excretion of Unchanged Drug in Urine ~0.02%

Data sourced from a Phase 1 clinical trial report.

Three active metabolites (UC-M5, UC-M8, and UC-M2) were identified in plasma and urine.
The plasma concentrations of UC-M5 and UC-M8 exceeded that of the parent compound, RTI-
336.

RTI-336 was well-tolerated at all doses tested, up to 20 mg. No serious adverse events were
reported to be related to the study drug.

Conclusion

RTI-336 is a selective dopamine reuptake inhibitor that has shown considerable promise as a
potential pharmacotherapy for cocaine addiction. Its discovery and preclinical development
were guided by the hypothesis that a long-acting DRI with a slow onset of action and lower
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reinforcing properties than cocaine could serve as an effective agonist therapy. Preclinical
studies in nonhuman primates have largely supported this hypothesis, demonstrating that RTI-
336 is less reinforcing than cocaine and can reduce cocaine self-administration. A Phase 1
clinical trial has established its safety and pharmacokinetic profile in humans, showing that it is
well-tolerated and has a long half-life suitable for a maintenance therapy. Further clinical
investigation is warranted to determine the efficacy of RTI-336 in treating cocaine use disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Development of RTI-336: A
Selective Dopamine Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680157#discovery-and-development-history-of-rti-
336]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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